2-Chloro-4-iodo-1H-indole-3-carbaldehyde
Overview
Description
2-Chloro-4-iodo-1H-indole-3-carbaldehyde is a chemical compound used as pharmaceutical intermediates . It plays a significant role in the synthesis of indole phytoalexin cyclobrassinon .
Synthesis Analysis
The synthesis of this compound involves several steps. It has been used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .Molecular Structure Analysis
The molecular formula of this compound is C9H5ClINO . It has a molecular weight of 305.5 .Chemical Reactions Analysis
This compound has been involved in reactions with 4-amino-5-alkyl (aryl)-4H-1,2,4-triazole-3-thiols, which afforded new heterocyclic compounds .Physical and Chemical Properties Analysis
The compound has a predicted density of 2.070±0.06 g/cm3 and a predicted boiling point of 439.9±40.0 °C . The melting point is not available .Scientific Research Applications
Gold-Catalyzed Cycloisomerizations
2-Chloro-4-iodo-1H-indole-3-carbaldehyde is used in gold(I)-catalyzed cycloisomerization processes. Kothandaraman et al. (2011) demonstrated the preparation of 1H-indole-2-carbaldehydes using gold-catalyzed cycloisomerization. This method is operationally simple and efficient for a variety of substrates, yielding products in good to excellent yields. The mechanism involves activation of the alkyne moiety by gold(I), leading to intramolecular addition and subsequent reactions to form the 1H-indole-2-carbaldehyde (Kothandaraman et al., 2011).
Formation of Pyrimido[1,2-a]indoles
Suzdalev et al. (2013) explored the reactions of 2-chloro-1H-indole-3-carbaldehydes with aromatic amines, leading to the formation of pyrimido[1,2-a]indoles. These compounds have the potential for various applications due to their structural and chemical properties (Suzdalev et al., 2013).
Synthesis of Heterocyclic Compounds
Vikrishchuk et al. (2020) reported the synthesis of new heterocyclic compounds, specifically 1,2,4-triazolo[5′,1′:2,3][1,3]thiazino[6,5-b]indol-10(5H)-ones, from reactions involving 2-chloro-1H-indole-3-carbaldehydes. These compounds, containing rutalexin scaffold, are promising in terms of biological activity (Vikrishchuk et al., 2020).
Synthesis of β-Carbolines
Abbiati et al. (2004) utilized similar indole derivatives for the synthesis of β-carbolines. Their work involved palladium-catalyzed coupling followed by cycloamination reactions, showcasing the versatility of these compounds in complex chemical syntheses (Abbiati et al., 2004).
Applications in Antibacterial Activities
Carrasco et al. (2020) synthesized indole-3-carbaldehyde semicarbazone derivatives and evaluated their antibacterial activities. Their findings highlight the potential of these derivatives in developing new antimicrobial agents (Carrasco et al., 2020).
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to changes at the molecular and cellular levels .
Biochemical Pathways
Indole derivatives are known to influence several biochemical pathways, leading to downstream effects that can impact cell biology .
Result of Action
Indole derivatives are known to have various biologically vital properties and can be used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
Such factors can significantly impact the effectiveness of indole derivatives .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Chloro-4-iodo-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions due to its reactive aldehyde group. It interacts with various enzymes and proteins, facilitating the formation of Schiff bases and other covalent modifications. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing protective effects against oxidative damage . Additionally, it can form complexes with metal ions, which may influence its biochemical activity and interactions with other biomolecules .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. This compound can induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic genes . Furthermore, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to altered energy production and metabolic flux . These effects highlight its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, forming covalent adducts that can alter their function . This compound has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites and preventing substrate access . Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions underpin its diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its biological activity can change over time, with prolonged exposure leading to increased cellular stress and potential cytotoxicity . Long-term studies have shown that continuous exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and stress response pathways .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it exhibits protective effects against oxidative stress and inflammation . At higher doses, it can induce toxicity, leading to adverse effects such as liver damage and hematological abnormalities . Threshold effects have been observed, with specific dosages required to achieve therapeutic benefits without causing significant toxicity . These findings underscore the importance of dose optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels . The compound also affects the activity of key metabolic enzymes, such as glucose-6-phosphate dehydrogenase, which plays a role in cellular redox balance and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound tends to accumulate in specific cellular compartments, such as the mitochondria and nucleus, where it exerts its biological effects . Its distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular targets .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is predominantly localized in the mitochondria and nucleus, where it can interact with mitochondrial enzymes and nuclear transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular distribution of this compound is essential for its role in modulating cellular processes and gene expression .
Properties
IUPAC Name |
2-chloro-4-iodo-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClINO/c10-9-5(4-13)8-6(11)2-1-3-7(8)12-9/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBRVYKQFLZVDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=C(N2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601267724 | |
Record name | 2-Chloro-4-iodo-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601267724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203898-06-9 | |
Record name | 2-Chloro-4-iodo-1H-indole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203898-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-iodo-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601267724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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